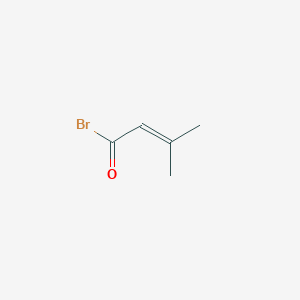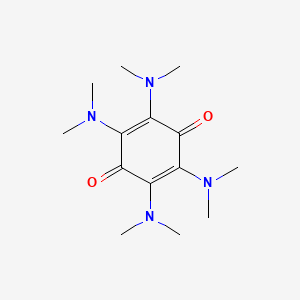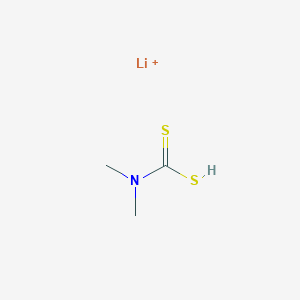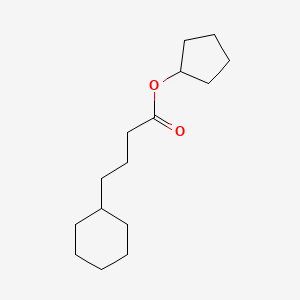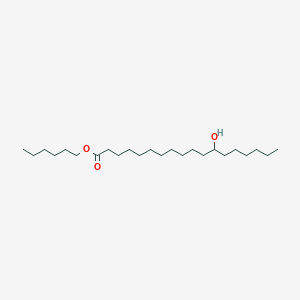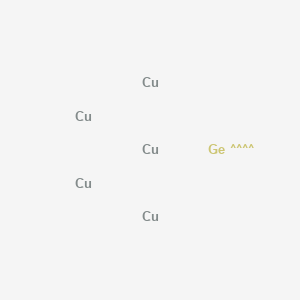
Tropane, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tropane, picrate is a compound derived from the tropane alkaloid family. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These alkaloids are known for their pharmacological properties, including anticholinergic and stimulant effects. This compound is a specific derivative that combines the tropane structure with picrate, a salt or ester of picric acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tropane, picrate typically involves the reaction of tropane alkaloids with picric acid. The process begins with the extraction of tropane alkaloids from plant sources such as Atropa belladonna or Erythroxylum coca. These alkaloids are then purified and reacted with picric acid under controlled conditions to form the picrate salt. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of tropane alkaloids is optimized for higher yields, and the reaction with picric acid is conducted in large reactors. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
化学反应分析
Types of Reactions: Tropane, picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The picrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tropane N-oxide, while reduction could produce tropane derivatives with altered functional groups.
科学研究应用
Tropane, picrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: this compound is used in the development of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The mechanism of action of tropane, picrate involves its interaction with neurotransmitter receptors in the central and peripheral nervous systems. Tropane alkaloids, including this compound, act as anticholinergic agents by blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions.
相似化合物的比较
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a tropane structure but different pharmacological effects.
Uniqueness: Tropane, picrate is unique due to its combination of the tropane structure with picrate, which may confer distinct chemical and pharmacological properties
属性
CAS 编号 |
6138-69-8 |
|---|---|
分子式 |
C14H18N4O7 |
分子量 |
354.32 g/mol |
IUPAC 名称 |
8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
InChI 键 |
BEYOPVGWSMNKDZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


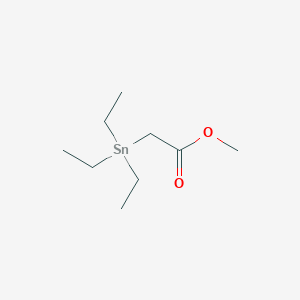


![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
